molecular formula C10H13NO B2971484 1-(6-Isopropylpyridin-3-yl)ethanone CAS No. 80394-97-4

1-(6-Isopropylpyridin-3-yl)ethanone

Cat. No. B2971484
CAS RN: 80394-97-4
M. Wt: 163.22
InChI Key: IIZQIXXDSULFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Isopropylpyridin-3-yl)ethanone is a chemical compound with the CAS Number: 80394-97-4. It has a molecular weight of 163.22 . The compound is stored in an inert atmosphere at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(6-isopropyl-3-pyridinyl)ethanone . The InChI code for this compound is 1S/C10H13NO/c1-7(2)10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3 . This indicates the compound has a pyridine ring with an isopropyl group at the 6th position and an ethanone group at the 1st position.

It is a liquid at room temperature . The compound is stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Catalytic Behavior

A study focused on synthesizing and characterizing iron and cobalt dichloride complexes bearing similar pyridinyl-based structures, demonstrating their catalytic activities towards ethylene reactivity. This research illustrates the utility of these compounds in catalyzing important chemical reactions, such as oligomerization and polymerization of ethylene, which are crucial in industrial processes (Wen‐Hua Sun et al., 2007).

Pharmaceutical Research

Another study involved the synthesis, characterization, and biological evaluation of a compound structurally similar to 1-(6-Isopropylpyridin-3-yl)ethanone. The research explored the potential of these compounds in pharmaceutical applications, including cytotoxic studies and docking studies, to understand their interactions with biological molecules (M. Govindhan et al., 2017).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of compounds containing pyridinyl and ethanone structures, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, has shown significant antimicrobial properties. These findings indicate the potential use of similar compounds in developing new antimicrobial agents (J. Salimon et al., 2011).

Green Chemistry Applications

A study on the synthesis of 9Hfuro[2,3-f]chromene-8,9-dicarboxylates in water demonstrated the use of related compounds in green chemistry, highlighting an efficient and environmentally friendly synthetic procedure. This research supports the exploration of similar compounds in sustainable chemical synthesis processes (F. Rostami-Charati et al., 2012).

Coordination Chemistry

Research on the coordination chemistry of similar compounds has led to the development of new metal complexes with potential applications in various fields, including catalysis, materials science, and biological sensing. These studies underline the versatility of pyridinyl-based ligands in forming complexes with metal ions, which can lead to innovative technological and therapeutic applications (M. Halcrow, 2005).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(6-propan-2-ylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZQIXXDSULFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Isopropylpyridin-3-yl)ethanone

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